N-(Azido-PEG2)-N-bis(PEG4-Boc)

PROTAC linker architecture Click chemistry conjugation Branched PEG scaffold

N-(Azido-PEG2)-N-bis(PEG4-Boc) (CAS 2112731-81-2) is a branched polyethylene glycol (PEG)-based heterotrifunctional linker containing a single terminal azide group and two Boc-protected carboxylic acid termini. The compound features a molecular weight of 782.96 g/mol and is classified as a PROTAC (PROteolysis TArgeting Chimera) linker within the PEG category.

Molecular Formula C36H70N4O14
Molecular Weight 783.0 g/mol
Cat. No. B609431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG2)-N-bis(PEG4-Boc)
SynonymsN-(Azido-PEG2)-N-bis(PEG4-t-butyl ester)
Molecular FormulaC36H70N4O14
Molecular Weight783.0 g/mol
Structural Identifiers
InChIInChI=1S/C36H70N4O14/c1-35(2,3)53-33(41)7-13-43-19-25-49-29-31-51-27-23-47-17-11-40(10-16-46-22-21-45-15-9-38-39-37)12-18-48-24-28-52-32-30-50-26-20-44-14-8-34(42)54-36(4,5)6/h7-32H2,1-6H3
InChIKeyQMUHVUPHHRSFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG2)-N-bis(PEG4-Boc): Branched Heterotrifunctional PEG Linker for PROTAC Synthesis and Click Chemistry


N-(Azido-PEG2)-N-bis(PEG4-Boc) (CAS 2112731-81-2) is a branched polyethylene glycol (PEG)-based heterotrifunctional linker containing a single terminal azide group and two Boc-protected carboxylic acid termini . The compound features a molecular weight of 782.96 g/mol and is classified as a PROTAC (PROteolysis TArgeting Chimera) linker within the PEG category . The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with alkyne-, DBCO-, or BCN-containing molecules .

Why N-(Azido-PEG2)-N-bis(PEG4-Boc) Cannot Be Simply Replaced by Other PEG-Azide or Bis-Boc Linkers


Generic substitution among PEG-based PROTAC linkers fails due to the specific architectural and functional requirements of the N-(Azido-PEG2)-N-bis(PEG4-Boc) scaffold. Unlike simpler linear heterobifunctional linkers (e.g., Azido-PEG4-Boc) which provide only a single conjugation vector, this branched molecule presents a single azide handle paired with two identical Boc-protected acid termini [1]. This precise 1:2 stoichiometry of orthogonal reactive groups is not present in linkers such as N-(Azido-PEG2)-N-Boc-PEG4-acid (1:1:1 heterotrifunctional) or N-Boc-N-bis(PEG4-azide) (inverted 2:1 azide-to-Boc ratio) . Direct interchange would alter the conjugation architecture, payload capacity, or deprotection sequence, thereby compromising the designed synthetic route and potentially the biological activity of the resulting PROTAC or bioconjugate [2].

N-(Azido-PEG2)-N-bis(PEG4-Boc) Quantitative Differentiation Evidence Against Closest Analogs


Branched 1:2 Azide-to-Boc Stoichiometry vs. Linear Heterobifunctional Linkers

N-(Azido-PEG2)-N-bis(PEG4-Boc) provides a single azide group and two Boc-protected carboxylic acid termini (1:2 stoichiometry), whereas the linear analog Azido-PEG4-Boc provides only one azide and one Boc-protected acid (1:1 stoichiometry) . The branched architecture enables conjugation of one click chemistry partner (via azide) to two payloads or functional moieties (via deprotected acids), effectively doubling the loading capacity per azide reaction site compared to linear alternatives .

PROTAC linker architecture Click chemistry conjugation Branched PEG scaffold

Molecular Weight and PEG Chain Length Comparison with N-(Azido-PEG3)-N-bis(PEG3-Boc)

N-(Azido-PEG2)-N-bis(PEG4-Boc) (MW 782.96) possesses a higher molecular weight and longer cumulative PEG chain length than the shorter-branched analog N-(Azido-PEG3)-N-bis(PEG3-Boc) (MW 738.91) . The target compound contains 2+4+4 = 10 total PEG units across its three arms, versus 3+3+3 = 9 total PEG units in the comparator . This increased PEG content correlates with enhanced aqueous solubility and extended spatial separation between conjugated moieties, which may influence ternary complex formation efficiency in PROTAC applications [1].

PROTAC linker PEG spacer length Molecular weight differentiation

Hydrophobicity (LogP) Comparison with N-(Azido-PEG2)-N-Boc-PEG4-acid

N-(Azido-PEG2)-N-bis(PEG4-Boc) exhibits a LogP value of 1.3, whereas the closely related heterotrifunctional analog N-(Azido-PEG2)-N-Boc-PEG4-acid (which replaces one Boc-protected acid with a free carboxylic acid) has a LogP of 0.6 . The 0.7 LogP unit difference represents a 5-fold difference in octanol-water partition coefficient, indicating that the bis-Boc compound is significantly more hydrophobic . This difference may affect organic solvent solubility during synthesis and influence membrane permeability in cellular assays .

PROTAC linker hydrophobicity LogP comparison Cellular permeability

Rotatable Bond Count and Conformational Flexibility vs. N-Boc-N-bis(PEG4-azide)

N-(Azido-PEG2)-N-bis(PEG4-Boc) contains 43 rotatable bonds, whereas the inverted-branch analog N-Boc-N-bis(PEG4-azide) contains 40 rotatable bonds . The additional three rotatable bonds in the target compound originate from the extended PEG2 arm bearing the azide group, while the comparator features two equivalent PEG4-azide arms [1]. Rotatable bond count directly correlates with conformational entropy and linker flexibility, which can influence the probability of forming productive ternary complexes between E3 ligase, target protein, and PROTAC molecule [2].

PROTAC linker flexibility Rotatable bonds Ternary complex formation

Boc Deprotection Orthogonality vs. Linear Azido-PEG Linkers with Alternative Protecting Groups

N-(Azido-PEG2)-N-bis(PEG4-Boc) employs tert-butyloxycarbonyl (Boc) protection for both carboxylic acid termini, which is cleaved under mild acidic conditions (e.g., TFA in DCM) [1]. This stands in contrast to linkers with Fmoc protection (cleaved under basic conditions) or those with free acids requiring immediate activation [2]. The Boc group is fully orthogonal to azide click chemistry and to base-labile protecting groups commonly used in peptide synthesis, enabling sequential conjugation strategies without azide reduction or premature deprotection .

Orthogonal protecting group strategy Solid-phase synthesis compatibility Sequential conjugation

SPAAC Compatibility with DBCO/BCN vs. Linkers Lacking Steric Accessibility

N-(Azido-PEG2)-N-bis(PEG4-Boc) is documented to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO and BCN groups in addition to copper-catalyzed CuAAC . This dual click compatibility is not uniformly available across all PEG-azide linkers, particularly those with sterically hindered azide moieties or shorter PEG arms that restrict DBCO/BCN approach . The PEG2 spacer between the tertiary amine branch point and the azide provides sufficient conformational freedom to accommodate the bulky cyclooctyne rings of DBCO reagents .

Copper-free click chemistry SPAAC reactivity Bioorthogonal conjugation

N-(Azido-PEG2)-N-bis(PEG4-Boc) Optimal Research and Industrial Application Scenarios


PROTAC Library Synthesis Requiring Branched Linker Architecture

This compound is ideally suited for constructing PROTAC libraries where a single azide click handle must connect to two identical E3 ligase-recruiting moieties (e.g., two VHL or CRBN ligands) via the deprotected acid termini. The 1:2 azide-to-Boc stoichiometry, established in Section 3 as a 100% increase in Boc conjugation sites over linear linkers, directly supports this high-payload architecture . The 43 rotatable bonds (versus 40 in N-Boc-N-bis(PEG4-azide)) provide enhanced conformational flexibility for ternary complex optimization .

Copper-Free Click Bioconjugation in Live-Cell Assays

The confirmed SPAAC reactivity with DBCO and BCN groups, documented in Section 3, makes N-(Azido-PEG2)-N-bis(PEG4-Boc) suitable for copper-free click chemistry applications in live cells or in vivo models where copper cytotoxicity would confound results . The PEG2 spacer between the branch point and azide provides sufficient accessibility for bulky DBCO reagents, enabling bioorthogonal labeling without copper catalysts .

Solid-Phase Peptide Synthesis with Orthogonal Protecting Group Strategy

The Boc protecting groups on both carboxylic acid termini are fully orthogonal to the base-labile Fmoc protection commonly used in solid-phase peptide synthesis, as established in Section 3 . This allows sequential conjugation strategies where the azide-click step can be performed on-resin without risk of premature acid deprotection, followed by TFA-mediated global deprotection and cleavage from the solid support .

Antibody-Drug Conjugate (ADC) Linker-Payload Development

The branched architecture of N-(Azido-PEG2)-N-bis(PEG4-Boc), with its single azide and dual Boc-protected acids, enables the construction of ADC linker-payloads where one antibody conjugation handle (via azide click to DBCO-functionalized antibody) carries two cytotoxic payload molecules, effectively doubling the drug-to-antibody ratio (DAR) per conjugation site compared to linear heterobifunctional linkers . The LogP of 1.3 (versus 0.6 for the free acid analog) favors organic-phase reaction conditions during payload conjugation .

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